6-hydroxy-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]-1-benzofuran-3-carboxamide

Catalog No.
S7270109
CAS No.
M.F
C18H24N2O4
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-hydroxy-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]...

Product Name

6-hydroxy-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]-1-benzofuran-3-carboxamide

IUPAC Name

6-hydroxy-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]-1-benzofuran-3-carboxamide

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C18H24N2O4/c1-13-11-20(8-3-9-23-13)7-2-6-19-18(22)16-12-24-17-10-14(21)4-5-15(16)17/h4-5,10,12-13,21H,2-3,6-9,11H2,1H3,(H,19,22)

InChI Key

MBICCHKLRHQJKO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCO1)CCCNC(=O)C2=COC3=C2C=CC(=C3)O
6-hydroxy-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]-1-benzofuran-3-carboxamide is a chemical compound with a complex structure that has gained attention in the scientific community due to its potential applications in various fields. This compound is a benzofuran derivative that has been investigated for its biological, chemical, and physical properties. This paper aims to provide an overview of this compound, including its definition and background, physical and chemical properties, synthesis, and characterization methods, analytical techniques, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions for research.
6-hydroxy-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]-1-benzofuran-3-carboxamide, also known as MS-444, is a synthetic compound that belongs to the family of benzofuran derivatives. This compound was first synthesized in 2011 by researchers at Merck KGaA, Germany. MS-444 has a molecular formula of C19H23N3O4 and a molecular weight of 357.41 g/mol. It is a yellowish solid that is sparingly soluble in water and soluble in organic solvents such as methanol and dimethyl sulfoxide. MS-444 has shown potential biological activities including anticancer, antiviral, and anti-inflammatory activities.
MS-444 has a melting point of 218-220°C and a boiling point of 662.6°C at 760 mmHg. The compound is stable under normal temperature and pressure conditions. It has a pKa of 8.60 and a log P of 3.9. The refractive index of MS-444 is 1.649, and it has a high absorbance in the ultraviolet range of the spectrum. This compound is known to be a strong inhibitor of various serine proteases.
MS-444 can be synthesized by the reaction of 1-benzofuran-3-carboxylic acid and 2-methyl-1,4-oxazepane-4-carboxylic acid with N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature. The crude product can be purified by column chromatography to obtain MS-444 as a yellow solid with a yield of 30-40%. The purity of MS-444 can be confirmed by various techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Various analytical methods can be used to determine the purity and quality of MS-444. HPLC is the most commonly used technique to quantify the purity of MS-444 in a given sample. Other techniques such as NMR spectroscopy, MS, and elemental analysis can be used to identify the structure and purity of MS-444. These techniques provide valuable information about the physical and chemical properties of MS-444 and can be used to monitor the quality of the compound during the synthesis and storage.
MS-444 has shown potential biological activities in various preclinical studies. It has been reported to exhibit anticancer activity against various cancer cell lines including breast, ovarian, and prostate cancers. In addition, MS-444 has been shown to inhibit the replication of various viruses including dengue virus, West Nile virus, and Zika virus. MS-444 has also been reported to exhibit anti-inflammatory activity by inhibiting the production of interleukin-1β (IL-1β) and tumor necrosis factor α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Further investigations are needed to determine the mechanism of action of MS-444 in these biological activities.
The toxicity and safety of MS-444 have been evaluated in various preclinical studies. In a study conducted in mice, MS-444 was administered at a dose of 500 mg/kg, and no mortality or significant adverse effects were observed. However, further studies are needed to investigate the safety profile of MS-444 in humans and animals.
MS-444 has shown potential applications in various scientific experiments. It can be used as a lead compound for the development of novel anticancer, antiviral, and anti-inflammatory drugs. In addition, MS-444 can be used as a tool for the investigation of serine protease inhibitors and their biological activities. MS-444 can also be used in various biochemical assays to monitor the activity of serine proteases.
The current state of research on MS-444 is limited to preclinical studies. The biological activities of MS-444 have been investigated in vitro and in vivo, and the results have shown promising potential for the development of novel drugs. However, further investigations are needed to determine the safety and efficacy of MS-444 in clinical trials. Currently, there are no clinical trials registered for MS-444.
MS-444 has potential implications in various fields of research and industry. In the pharmaceutical industry, MS-444 can be used as a lead compound for the development of novel drugs for the treatment of cancer, virus infections, and inflammatory diseases. In addition, MS-444 can be used in the development of serine protease inhibitors that can be used to treat various diseases such as blood clotting disorders, asthma, and chronic obstructive pulmonary disease (COPD). MS-444 can also be used as a tool for the investigation of serine protease inhibitors and their biological activities.
Limitations:
The limitations of MS-444 are related to its biocompatibility, toxicity, and stability. MS-444 has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the toxicity and safety of MS-444 in humans and animals are not fully understood, which limits its potential clinical applications.
for research on MS-444 include:
1. Investigation of the mechanism of action of MS-444 in biological activities such as anticancer, antiviral, and anti-inflammatory activities.
2. Improvement of the stability and solubility of MS-444 to enhance its bioavailability and efficacy.
3. Investigation of the pharmacokinetics and pharmacodynamics of MS-444 in animals and humans.
4. Development of a scalable and cost-effective synthesis method for MS-444.
5. Investigation of the safety and toxicity of MS-444 in animals and humans to ensure its clinical safety.
6. Evaluation of the potential of MS-444 as a tool for the investigation of serine protease inhibitors and their biological activities.
7. Investigation of the potential of MS-444 as a lead compound for the development of novel drugs for the treatment of various diseases.
8. Investigation of the potential of MS-444 in combination with other drugs for the treatment of various diseases.
9. Development of analytical methods for the rapid and accurate quantification of MS-444 in biological samples.
10. Investigation of the potential of MS-444 in various diagnostic applications.
MS-444 is a novel compound that has shown potential applications in various fields of research and industry. Despite its limitations, MS-444 has shown promising biological activities, including anticancer, antiviral, and anti-inflammatory activities. Further investigations are needed to determine the mechanism of action, safety, and efficacy of MS-444 in animals and humans. In addition, future research should focus on the development of novel drugs and tools based on MS-444 and its derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

332.17360725 g/mol

Monoisotopic Mass

332.17360725 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-27-2023

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